- Preparation of spiro-acridine derivatives for organic electronic element, Korea, , ,
Cas no 92638-81-8 (10H-Spiro[acridine-9,9'-fluorene])
![10H-Spiro[acridine-9,9'-fluorene] structure](https://ko.kuujia.com/scimg/cas/92638-81-8x500.png)
92638-81-8 structure
상품 이름:10H-Spiro[acridine-9,9'-fluorene]
10H-Spiro[acridine-9,9'-fluorene] 화학적 및 물리적 성질
이름 및 식별자
-
- 10H-Spiro[acridine-9,9'-fluorene]
- Spiro[10H-acridine-9,9'-fluorene]
- spiro[acridine-9,9'-fluorene]
- 10H-spiro[acridine-9,9-fluorene]
- 10H-Spiro(acridine-9,9′-fluorene)
- 10H-Spiro[acridine-9,9′-fluorene]
- 92638-81-8
- C25H17N
- DB-191040
- S0984
- C16731
- AKOS027325485
- AS-63542
- SY282019
- AC-33533
- SCHEMBL18314522
- MFCD29919320
- 10H-Spiro[acridine-9,9 inverted exclamation mark -fluorene]
- Spiro[acridine-9(10H),9'-[9H]fluorene]
- CS-0141555
-
- MDL: MFCD29919320
- 인치: 1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H
- InChIKey: GFOZRCASAHKFFT-UHFFFAOYSA-N
- 미소: C1C=C2NC3C(C4(C5C(=CC=CC=5)C5C4=CC=CC=5)C2=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 331.136099547g/mol
- 동위원소 질량: 331.136099547g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 0
- 복잡도: 480
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 6.3
- 토폴로지 분자 극성 표면적: 12
실험적 성질
- 밀도: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- 비등점: 500.5±50.0 °C at 760 mmHg
- 플래시 포인트: 277.8±25.6 °C
- 용해도: Insuluble (3.6E-5 g/L) (25 ºC),
- 증기압: 0.0±1.3 mmHg at 25°C
10H-Spiro[acridine-9,9'-fluorene] 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h1106 흡입으로 인한 유해성
- 경고성 성명: P264+P280+P305+P351+P338+P337+P108
- 보안 지침: H303+H313+H110
- 저장 조건:(BD318017)
10H-Spiro[acridine-9,9'-fluorene] 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A197840-5g |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 5g |
$154.0 | 2025-02-19 | |
eNovation Chemicals LLC | D634838-1g |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 97% | 1g |
$650 | 2024-06-05 | |
eNovation Chemicals LLC | D954815-25g |
Spiro[acridine-9(10H),9'-[9H]fluorene] |
92638-81-8 | 98% | 25g |
$505 | 2024-06-07 | |
abcr | AB539165-1 g |
10H-Spiro[acridine-9,9'-fluorene]; . |
92638-81-8 | 1g |
€243.60 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0984-1G |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98.0%(LC&N) | 1G |
1490.0CNY | 2021-07-14 | |
Cooke Chemical | BD2714645-250mg |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 250mg |
RMB 156.00 | 2025-02-21 | |
Alichem | A289000048-250mg |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 95% | 250mg |
$680.00 | 2023-08-31 | |
Alichem | A289000048-1g |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 95% | 1g |
$1685.00 | 2023-08-31 | |
eNovation Chemicals LLC | D954815-5g |
Spiro[acridine-9(10H),9'-[9H]fluorene] |
92638-81-8 | 98% | 5g |
$185 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212195-25g |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 25g |
¥8467.00 | 2024-04-25 |
10H-Spiro[acridine-9,9'-fluorene] 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 60 - 80 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Triethylamine Solvents: Chloroform ; 3.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C
참조
- Method for preparing 10H-spiro[acridine-9,9'-fluorene] and its derivatives using imine compound, China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, 0 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux
1.2 Reagents: Water ; rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux
참조
- Luminescent materials having specific substituted heteraborin ring structures, delayed fluorescent materials, organic light emitting devices using them, and compounds for them, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ; rt → 140 °C; 15 min, 140 °C
1.2 140 °C → 200 °C; 30 min, 200 °C
1.2 140 °C → 200 °C; 30 min, 200 °C
참조
- Preparation of substituted spiro acridine derivatives as OLED materials, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C
1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C
참조
- Intramolecular Hydrogen-bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?Journal of Physical Chemistry Letters, 2022, 13(35), 8221-8227,
합성 방법 6
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ; 15 min, 150 °C
1.2 0.5 h, 150 °C → 200 °C
1.2 0.5 h, 150 °C → 200 °C
참조
- Versatile Direct Cyclization Constructs Spiro-acridan Derivatives for Highly Efficient TADF emittersAngewandte Chemie, 2021, 60(22), 12376-12380,
합성 방법 7
반응 조건
1.1 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Water
1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
1.2 3 h, rt
1.3 Reagents: Water
1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
참조
- Organic compound, and organic light-emitting display panel and organic light-emitting display device, China, , ,
합성 방법 8
반응 조건
1.1 5 h, rt → 184 °C
1.2 20 h, 184 °C; cooled
1.3 Reagents: Water
1.2 20 h, 184 °C; cooled
1.3 Reagents: Water
참조
- Process for preparation of spirofluorene acridine compounds, China, , ,
합성 방법 9
반응 조건
참조
- Aromatic heterocyclic delayed fluorescent compound and application in organic light-emitting diode device, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Methanesulfonic acid Solvents: Chloroform ; 30 min, rt; > 24 h, reflux
참조
- Organic compound, and organic light emitting diode and organic light emitting display device including the same, United States, , ,
합성 방법 11
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran
참조
- Organic compound, organic light emitting diode and organic light emitting device having the compound, United States, , ,
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C
1.3 Reagents: Acetic acid , Hydrochloric acid
1.2 Solvents: Tetrahydrofuran ; -78 °C
1.3 Reagents: Acetic acid , Hydrochloric acid
참조
- Condensed cyclic compound and organic light-emitting device including the same, United States, , ,
합성 방법 13
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 30 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
1.2 30 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
참조
- Highly efficient blue organic light-emitting diodes from pyrimidine-based thermally activated delayed fluorescence emittersJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(9), 2351-2359,
합성 방법 14
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, -78 °C; -78 °C → rt
1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 -78 °C; 12 h, -78 °C; -78 °C → rt
1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt
1.4 Reagents: Water
참조
- Organic compound, and application and organic electroluminescence device thereof, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux
참조
- Preparation of polycyclic aromatic compounds for organic electroluminescent devices, China, , ,
합성 방법 16
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 4 h, -78 °C
1.2 30 min, -78 °C; 12 h, rt
1.3 Solvents: Water ; cooled
1.2 30 min, -78 °C; 12 h, rt
1.3 Solvents: Water ; cooled
참조
- Controllable construction of red thermally activated delayed fluorescence molecules based on a spiro-acridine donorPhysical Chemistry Chemical Physics, 2023, 25(2), 1032-1044,
합성 방법 17
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
1.2 3 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
참조
- High efficiency pure blue thermally activated delayed fluorescence molecules having 10H-phenoxaborin and acridan unitsChemical Communications (Cambridge, 2015, 51(46), 9443-9446,
합성 방법 18
반응 조건
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 81 °C
참조
- Synthesis of Benzo[b]fluoranthenes and Spiroacridines from Fluorene-Derived Alkenes and N-Arylimines via a Tandem Reaction with BenzynesOrganic Letters, 2019, 21(10), 3496-3500,
합성 방법 19
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 12 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanesulfonic acid ; reflux
1.3 Reagents: Water
1.2 Reagents: Methanesulfonic acid ; reflux
1.3 Reagents: Water
참조
- Preparation of boracyclic compounds for organic light-emitting element, World Intellectual Property Organization, , ,
10H-Spiro[acridine-9,9'-fluorene] Raw materials
- Benzenamine,N-9H-fluoren-9-ylidene-
- 9H-Fluoren-9-ol, 9-[2-(phenylamino)phenyl]-
- 9-Fluorenone
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2-Bromo-N-phenylaniline
10H-Spiro[acridine-9,9'-fluorene] Preparation Products
10H-Spiro[acridine-9,9'-fluorene] 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]
주문 번호:A905488
인벤토리 상태:in Stock/in Stock
재다:5g/25g
순결:99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:20
가격 ($):485.0/1698.0
10H-Spiro[acridine-9,9'-fluorene] 관련 문헌
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Xiang-Yang Liu,Yi-Jie Zhang,Xiyu Fei,Quan Ran,Man-Keung Fung,Jian Fan J. Mater. Chem. C 2019 7 1370
-
Hao Wu,Yi-Zhong Shi,Kai Wang,Jia Yu,Xiao-Hong Zhang Phys. Chem. Chem. Phys. 2023 25 2729
-
Min Sik Mun,Chan Hee Ryu,Hyunhee So,Mingi Kim,Ji Hye Lee,Hyonseok Hwang,Kang Mun Lee J. Mater. Chem. C 2020 8 16896
-
Cong Fan,Yonghua Chen,Zhongyin Liu,Zuoquan Jiang,Cheng Zhong,Dongge Ma,Jingui Qin,Chuluo Yang J. Mater. Chem. C 2013 1 463
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Paramaguru Ganesan,Deng-Gao Chen,Jia-Ling Liao,Wei-Cheng Li,Yi-Ning Lai,Dian Luo,Chih-Hao Chang,Chang-Lun Ko,Wen-Yi Hung,Shun-Wei Liu,Gene-Hsiang Lee,Pi-Tai Chou,Yun Chi J. Mater. Chem. C 2018 6 10088
92638-81-8 (10H-Spiro[acridine-9,9'-fluorene]) 관련 제품
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추천 공급업체
atkchemica
(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:92638-81-8)10H-spiro[acridine-9,9'-fluorene]

순결:99.9%
재다:200kg
가격 ($):문의